N-Methylmescaline is synthesized from mescaline, which itself is extracted from various cacti or produced through chemical synthesis. The compound falls under the category of psychoactive substances and is classified as a hallucinogen due to its effects on perception and cognition. Its molecular formula is , indicating it has an additional methyl group compared to mescaline.
The synthesis of N-Methylmescaline can be approached through several methods:
N-Methylmescaline's structure features a phenethylamine backbone with three methoxy groups attached to the aromatic ring, similar to mescaline but with an additional methyl group on the nitrogen. The structural formula can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly serotonin receptors.
N-Methylmescaline undergoes several chemical reactions typical of phenethylamines:
The mechanism of action of N-Methylmescaline primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding, it induces alterations in neurotransmitter release patterns, leading to changes in perception, mood, and cognition.
N-Methylmescaline possesses several notable physical and chemical properties:
These properties are significant for both laboratory handling and potential therapeutic applications.
N-Methylmescaline has garnered interest in various fields:
N-Methylmescaline (NMM), systematically named as N-methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, is a phenethylamine alkaloid with the molecular formula C₁₂H₁₉NO₃ and a molar mass of 225.288 g·mol⁻¹ [1]. Its structure consists of a phenethylamine backbone featuring methoxy substituents at the 3-, 4-, and 5-positions of the aromatic ring, with a methyl group replacing one hydrogen on the terminal amine (Fig. 1). This N-methylation distinguishes it structurally from mescaline (3,4,5-trimethoxyphenethylamine), altering its electronic properties and steric profile. The molecule exhibits moderate polarity due to its amine group and ether linkages, influencing its solubility in polar solvents and potential for hydrogen bonding. In crystalline form, N-methylmescaline typically forms hydrochloride salts, enhancing stability for storage and experimental handling [1] [4].
Computational modeling reveals that N-methylation reduces the molecule's overall polarity compared to mescaline, potentially affecting blood-brain barrier permeability and receptor interaction dynamics. The methyl group introduces slight steric hindrance near the amine moiety, which may influence binding orientations at biological targets. Conformational analyses indicate rotational flexibility around the ethylamine linker, allowing adaptation to various receptor binding pockets [3] [8]. Despite its structural similarity to mescaline, this minor modification significantly alters its pharmacological behavior, as discussed in later sections.
Table 1: Molecular Properties of N-Methylmescaline
Property | Value |
---|---|
Systematic Name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine |
Molecular Formula | C₁₂H₁₉NO₃ |
Molar Mass | 225.288 g·mol⁻¹ |
Chemical Class | Phenethylamine alkaloid |
Common Synonyms | Methylmescaline; M-M; NMM |
IUPAC Identifier | InChI=1S/C12H19NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3 |
The synthesis of N-methylmescaline and its derivatives typically employs reductive amination strategies or N-alkylation of mescaline precursors. A common approach begins with 3,4,5-trimethoxybenzaldehyde, which undergoes Henry reaction with nitromethane to form β-nitrostyrene intermediates. Reduction of the nitro group yields the corresponding phenethylamine, followed by selective N-methylation using formaldehyde and reducing agents like sodium cyanoborohydride or catalytic hydrogenation under controlled pressure [1] [9]. Alternative routes utilize Eschweiler-Clarke methylation, where mescaline reacts with formaldehyde and formic acid, facilitating efficient N-methylation through iminium ion intermediates [4] [9].
Recent advances focus on regioselective modifications to create novel derivatives. These include:
Characterization relies heavily on nuclear magnetic resonance (NMR) spectroscopy, with diagnostic signals including the N-methyl singlet at δ 2.4–2.6 ppm in ¹H-NMR and carbonyl/carbon-methoxy signals in ¹³C-NMR. Mass spectrometry exhibits characteristic fragmentation patterns, including the molecular ion [M+H]⁺ at m/z 226 and cleavage fragments at m/z 182 (loss of ethylamine) and m/z 151 (trimethoxybenzyl fragment) [4] [9]. Crystallographic analyses remain limited but provide insight into solid-state conformations and salt formation tendencies.
N-Methylmescaline exhibits distinct biophysical and pharmacological properties compared to mescaline and its dimethylated analog (trichocereine or N,N-dimethylmescaline). Molecular dynamics simulations reveal that N-methylation reduces conformational flexibility in the ethylamine side chain by approximately 15–20%, potentially restricting binding orientations at biological targets [3] [8]. This structural constraint correlates with reduced receptor affinity: N-methylmescaline binds serotonin 5-HT₂A receptors with approximately half the affinity of mescaline (Ki = 5,250 nM vs. 2,240 nM), while N,N-dimethylmescaline shows intermediate affinity (Ki ≈ 3,500 nM) [1] [3].
Table 2: Comparative Receptor Binding and Behavioral Properties
Compound | 5-HT₂A Affinity (Ki, nM) | Drug Discrimination (Generalization to Mescaline) | Primary Metabolic Fate |
---|---|---|---|
Mescaline | 2,240 | Full generalization | Oxidative deamination to TMPAA |
N-Methylmescaline | 5,250 | No generalization | N-Demethylation or direct oxidation |
N,N-Dimethylmescaline | ~3,500 | Partial generalization (IP route only) | N-Demethylation pathways |
Behavioral studies demonstrate that N-methylmescaline lacks psychoactivity in mammalian models. In rat drug discrimination paradigms, systemically administered N-methylmescaline (up to 24 mg/kg) fails to substitute for mescaline, whereas N,N-dimethylmescaline shows partial substitution only at high doses (50 mg/kg) via intraperitoneal administration [1] [7]. Crucially, intracerebroventricular injection of N-methylmescaline produces no mescaline-like effects, confirming its inactivity at central targets despite direct CNS access [7]. This contrasts with mescaline, which readily induces characteristic behavioral responses via central 5-HT₂A activation.
The molecular basis for this divergence lies in binding pose variations observed in receptor modeling studies. While mescaline forms a stable salt bridge with Asp155³·³² in the 5-HT₂A orthosteric pocket, N-methylmescaline experiences steric clash with adjacent hydrophobic residues (Phe340⁶·⁵²), reducing binding stability. N,N-Dimethylmescaline partially compensates through enhanced hydrophobic interactions but exhibits lower efficacy in Gq protein activation [3]. These findings underscore how subtle N-modifications dramatically alter functional outcomes despite conserved core structures.
N-Methylmescaline occurs naturally in several cactus species, notably Lophophora williamsii (peyote), Pelecyphora aselliformis, and Pachycereus pringlei [1] [2]. Its biosynthesis proceeds via enzymatic N-methylation of mescaline, catalyzed by S-adenosyl methionine (SAM)-dependent N-methyltransferases (NMTs). Recent transcriptomic studies of Lophophora williamsii identified a putative phenylethylamine N-methyltransferase (PENMT) exhibiting broad substrate specificity, capable of methylating dopamine, mescaline, and various phenethylamine intermediates [2] [10].
The biosynthetic pathway initiates from L-tyrosine, which undergoes:
Figure 1: Proposed Biosynthetic Pathway of N-Methylmescaline in CactiL-Tyrosine → Tyramine → Dopamine → 3,4,5-Trihydroxyphenethylamine → Mescaline → N-Methylmescaline
Quantitative analyses indicate N-methylmescaline constitutes a minor alkaloid in peyote (<0.1% dry weight), significantly lower than mescaline concentrations (1–6% dry weight) [1] [10]. Interestingly, Pachycereus pringlei contains higher relative proportions of N-methylmescaline alongside tetrahydroisoquinoline alkaloids acting as monoamine oxidase inhibitors (MAOIs). This combination potentially enables "cactahuasca" effects—oral activity via MAOI-mediated prevention of metabolic degradation [1] [3]. The ecological role of N-methylmescaline remains speculative but may involve herbivore deterrence or regulatory functions in plant metabolism.
Table 3: Occurrence of N-Methylmescaline in Cactaceae Species
Cactus Species | Common Name | N-Methylmescaline Content | Major Co-occurring Alkaloids |
---|---|---|---|
Lophophora williamsii | Peyote | Trace amounts | Mescaline, hordenine, pellotine |
Pelecyphora aselliformis | Peyotillo | 0.02–0.05% dry weight | Mescaline, anhalonidine |
Pachycereus pringlei | Cardón cactus | Moderate concentrations | MAOIs (e.g., coryneine), mescaline |
Enzyme kinetics studies reveal the N-methyltransferase exhibits moderate catalytic efficiency (Km ≈ 50–100 µM for mescaline), suggesting biosynthetic constraints on N-methylmescaline accumulation [2]. Heterologous expression of peyote-derived NMT in Nicotiana benthamiana successfully produced N-methylated phenethylamines, confirming its functional role in planta [2]. However, the transient nature of N-methylmescaline in biosynthetic networks—potentially serving as a branch point toward tetrahydroisoquinoline alkaloids—may limit its endogenous stabilization [2] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: